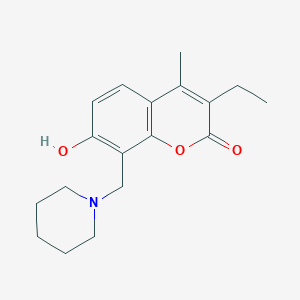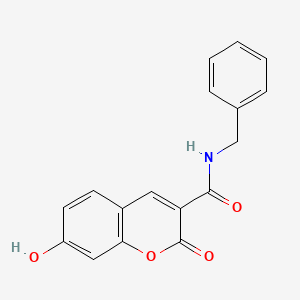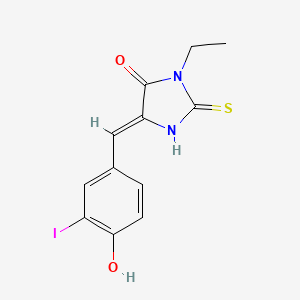![molecular formula C22H25NO3 B5912433 3-benzyl-8-[(diethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B5912433.png)
3-benzyl-8-[(diethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-benzyl-8-[(diethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one, also known as BDMC, is a synthetic compound that belongs to the class of flavonoids. It has been found to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-oxidant properties.
Mecanismo De Acción
The exact mechanism of action of 3-benzyl-8-[(diethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one is not fully understood. However, it has been suggested that 3-benzyl-8-[(diethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one exerts its anti-cancer effects by inducing apoptosis through the activation of caspases and the inhibition of NF-κB signaling pathway. 3-benzyl-8-[(diethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one has also been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
3-benzyl-8-[(diethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. 3-benzyl-8-[(diethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, 3-benzyl-8-[(diethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one has been found to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-benzyl-8-[(diethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one in lab experiments is its relatively low toxicity compared to other anti-cancer agents. 3-benzyl-8-[(diethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one has also been found to have good solubility in aqueous solutions, which makes it easier to use in experiments. However, one of the limitations of using 3-benzyl-8-[(diethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one is its low bioavailability, which may limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the research on 3-benzyl-8-[(diethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one. One direction is to investigate its potential use in combination with other anti-cancer agents to enhance its therapeutic effects. Another direction is to develop novel formulations of 3-benzyl-8-[(diethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one to improve its bioavailability. Furthermore, more studies are needed to elucidate the exact mechanism of action of 3-benzyl-8-[(diethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one and to identify its molecular targets.
Métodos De Síntesis
3-benzyl-8-[(diethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 4-methylcoumarin with benzaldehyde, followed by the reduction of the resulting product with sodium borohydride. The final step involves the reaction of the reduced product with diethylamine to yield 3-benzyl-8-[(diethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one.
Aplicaciones Científicas De Investigación
3-benzyl-8-[(diethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one has been extensively studied for its potential use as an anti-cancer agent. It has been found to exhibit cytotoxicity against various cancer cell lines, including breast, lung, and prostate cancer. 3-benzyl-8-[(diethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one has also been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor growth in animal models. In addition, 3-benzyl-8-[(diethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one has been found to have anti-inflammatory and anti-oxidant properties, which may contribute to its potential therapeutic effects.
Propiedades
IUPAC Name |
3-benzyl-8-(diethylaminomethyl)-7-hydroxy-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c1-4-23(5-2)14-19-20(24)12-11-17-15(3)18(22(25)26-21(17)19)13-16-9-7-6-8-10-16/h6-12,24H,4-5,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQDPKNOQYZHAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC(=O)C(=C2C)CC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-8-[(diethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5912375.png)
![1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-buten-1-one](/img/structure/B5912383.png)
![3-[(3,4-difluorophenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5912390.png)
![1-(4-chlorophenyl)-3-[(3-ethoxyphenyl)amino]-2-buten-1-one](/img/structure/B5912403.png)
![3-[(3,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5912406.png)
![isopropyl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate](/img/structure/B5912422.png)
![6,8-dihydro-4H-[1,2,5]oxadiazolo[3,4-b][1,2,3]triazolo[4,5-e]pyrazine](/img/structure/B5912440.png)
![2-bromo-N-{2-(4-methoxyphenyl)-1-[(methylamino)carbonyl]vinyl}benzamide](/img/structure/B5912446.png)

![4-bromo-N'-[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxybenzylidene]benzenesulfonohydrazide](/img/structure/B5912456.png)
![N-(2-(4-chlorophenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5912464.png)
![(4-bromo-2-{[1-(3,4-dichlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5912465.png)